molecular formula C13H10ClNO2 B1599085 4-chloro-N-(2-hydroxyphenyl)benzamide CAS No. 31913-75-4

4-chloro-N-(2-hydroxyphenyl)benzamide

Cat. No. B1599085
CAS RN: 31913-75-4
M. Wt: 247.67 g/mol
InChI Key: DZZYJYQGLGAWEU-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxyphenyl)benzamide, also known as N-(4-Chlorobenzoyl)tyramine, is a chemical compound with the molecular formula C15H14ClNO2 . It has a molecular weight of 275.73 g/mol . This compound is used as an intermediate in the preparation of bezafibrate .


Synthesis Analysis

The synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide or similar compounds often involves cyclization reactions . For instance, one study reported the cyclization of an intermediate benzohydrazide with chloro acetyl chloride to produce a derivative .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(2-hydroxyphenyl)benzamide can be represented by the SMILES string ClC1=CC=C(C(NCCC2=CC=C(O)C=C2)=O)C=C1 . The InChI representation is InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19) .

Scientific Research Applications

Chemoselective Synthesis

4-chloro-N-(2-hydroxyphenyl)benzamide has been studied for its role in the chemoselective N-benzoylation of aminophenols. This process involves the use of benzoylisothiocyanates and results in products that are of biological interest, including N-(2-hydroxyphenyl)benzamides. These compounds have been identified using simple chemical tests and spectral data, highlighting their potential in synthetic chemistry and pharmaceutical applications (Singh, Lakhan, & Singh, 2017).

Degradation Studies

The degradation of related compounds, such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, has been investigated as part of drug development processes. These studies are crucial in identifying degradation products and determining the intrinsic stability of molecules, which is essential for developing safe and effective pharmaceuticals (Santos et al., 2013).

Anticancer Potential

Research into niclosamide derivatives, including those related to 4-chloro-N-(2-hydroxyphenyl)benzamide, has shown promising results in the development of new potential anticancer agents. These derivatives have been tested against various human cancer cell lines, revealing significant cytotoxicity and the potential to inhibit key biological pathways such as NFĸB and mitochondrial transmembrane potential (Tang et al., 2017).

Biological Activity Spectrum

Studies have also explored the spectrum of biological activity of derivatives of 4-chloro-N-(2-hydroxyphenyl)benzamide against a range of mycobacterial, bacterial, and fungal strains. These compounds have shown activity comparable to or higher than standard antibiotics and antifungals, demonstrating their potential in antimicrobial therapy (Imramovský et al., 2011).

Crystallographic Analysis

The crystal structures of halogen-substituted benzanilides, closely related to 4-chloro-N-(2-hydroxyphenyl)benzamide, have been analyzed to understand weak interactions involving halogens. This research provides insights into the packing modes and molecular interactions in crystalline lattices, which is valuable for the design of pharmaceuticals and materials science (Chopra & Row, 2005).

Safety And Hazards

Safety data sheets indicate that 4-chloro-N-(2-hydroxyphenyl)benzamide may cause eye irritation and may cause skin sensitization . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

4-chloro-N-(2-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZYJYQGLGAWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390528
Record name 4-chloro-N-(2-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-hydroxyphenyl)benzamide

CAS RN

31913-75-4
Record name 4-chloro-N-(2-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Lee, M Kim, YM Jun, BH Kim… - Heteroatom Chemistry, 2011 - Wiley Online Library
A one‐pot reduction‐triggered N‐(2‐hydroxyaryl)benzamide synthesis from 2‐nitroaryl benzoate substrates was investigated. In the presence of indium/AcOH in THF/H 2 O, 2‐nitroaryl …
Number of citations: 9 onlinelibrary.wiley.com
S Ullah, K Hamid, A Batool, J Pelletier, J Sévigny… - Journal of Molecular …, 2023 - Elsevier
Elevated levels of nucleotide pyrophosphatases/phosphodiesterases (NPPs) are associated with chondrocalcinosis, osteoarthritis, type 2 diabetes, neurodegenerative diseases, …
Number of citations: 2 www.sciencedirect.com
N Panda, K Sahoo - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
A one‐pot direct transformation to remotely C−H alkene functionalized 2‐aryl benzoxazoles from the reaction of amidophenol and electronically deficient olefin was reported. Control …
Number of citations: 11 onlinelibrary.wiley.com
K Sahoo, P Pradhan, N Panda - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A Pd-catalyzed aerobic approach to access C4-aryl benzoxazoles by tandem C–H ortho-arylation and acid-mediated annulation of 2-amidophenol has been presented. The directing …
Number of citations: 16 pubs.rsc.org

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